molecular formula C7H15NO3S B6252853 (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid CAS No. 79546-69-3

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid

Cat. No.: B6252853
CAS No.: 79546-69-3
M. Wt: 193.27 g/mol
InChI Key: DCWRIRBRXUCSSF-RLWMBFFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a methanesulfinyl group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis of α-chiral primary amines, which can be achieved through catalytic asymmetric transformations of pre-prepared or in situ formed NH imines . This method is highly efficient and allows for the production of enantiopure compounds.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems enable the direct introduction of functional groups into organic compounds in a more efficient, versatile, and sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the methanesulfinyl group can undergo redox reactions that modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid include:

    (2S)-2-(dimethylamino)-4-methylsulfinylbutanoic acid: Differing by the presence of a methyl group instead of a methanesulfinyl group.

    (2S)-2-(dimethylamino)-4-methanesulfonylbutanoic acid: Differing by the presence of a methanesulfonyl group instead of a methanesulfinyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various biological targets. This makes it a versatile compound with significant potential in both research and industrial applications .

Properties

CAS No.

79546-69-3

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-4-methylsulfinylbutanoic acid

InChI

InChI=1S/C7H15NO3S/c1-8(2)6(7(9)10)4-5-12(3)11/h6H,4-5H2,1-3H3,(H,9,10)/t6-,12?/m0/s1

InChI Key

DCWRIRBRXUCSSF-RLWMBFFFSA-N

Isomeric SMILES

CN(C)[C@@H](CCS(=O)C)C(=O)O

Canonical SMILES

CN(C)C(CCS(=O)C)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.